molecular formula C13H16F3NO2S B2510815 N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide CAS No. 2320213-02-1

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide

Cat. No. B2510815
CAS RN: 2320213-02-1
M. Wt: 307.33
InChI Key: YLZVBCNGBZUNLV-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TFB is a small molecule that is synthesized in the laboratory using specific chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide is not fully understood. However, it has been suggested that N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide may inhibit specific enzymes or signaling pathways that are involved in cancer cell growth and neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of specific proteins that are involved in cancer cell growth. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has also been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide is also stable and can be stored for long periods, making it easy to use in experiments. However, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide research. One potential area of research is the development of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide derivatives that have improved solubility and bioavailability. Another area of research is the investigation of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide and its potential side effects.
In conclusion, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide is a promising chemical compound that has potential therapeutic applications in cancer and neurodegenerative diseases. Its synthesis method involves multi-step chemical reactions, and it has been extensively studied for its biochemical and physiological effects. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, but also some limitations. Future research should focus on the development of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide derivatives, investigation of its use in combination with other drugs, and further understanding of its mechanism of action.

Synthesis Methods

The synthesis method of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide involves multi-step chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 2-hydroxy-4-methylsulfanylbutanol with 4-trifluoromethylbenzoyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with a reducing agent to obtain N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide.

Scientific Research Applications

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2S/c1-20-7-6-11(18)8-17-12(19)9-2-4-10(5-3-9)13(14,15)16/h2-5,11,18H,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZVBCNGBZUNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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